molecular formula C20H21N3O2 B8286830 5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

5-(4-Benzyl-1-piperazinylcarbonyl)oxindol

Cat. No. B8286830
M. Wt: 335.4 g/mol
InChI Key: OAPVGDLORYKKMV-UHFFFAOYSA-N
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Patent
US04737501

Procedure details

To a suspension of 1.76 g of 5-carboxyoxindol in 200 ml of methylene chloride was added 2 ml of pyridine. After completion of addition, to the suspension was added dropwise 1.4 g of thionyl chloride with stirring held at 0° to 20° C. After completion of addition, the mixture was stirred at the same temperature for 1 hour, and a solution of 1.74 g of benzylpiperazine in 10 ml of methylene chloride was added dropwise thereto. The mixture was then stirred for 4 hours at room temperature. The reaction mixture was thoroughly washed with an aqueous potassium carbonate solution, then washed with water, and dilute hydrochloric acid, dried over sodium sulfate, and the solvent was distilled off. The residue was isolated and purified by silica-gel column chromatography [silica-gel: WAKO C-200, eluent: chloroform:methanol (V/V)=20:1] followed by recrystallization from isopropyl alcohol to give 298 mg of 5-(4-benzyl-1-piperazinylcarbonyl)oxindol.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)([OH:3])=O.N1C=CC=CC=1.S(Cl)(Cl)=O.[CH2:24]([N:31]1[CH2:36][CH2:35][NH:34][CH2:33][CH2:32]1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(Cl)Cl>[CH2:24]([N:31]1[CH2:36][CH2:35][N:34]([C:1]([C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[NH:9][C:8](=[O:13])[CH2:7]3)=[O:3])[CH2:33][CH2:32]1)[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
held at 0° to 20° C
ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 4 hours at room temperature
Duration
4 h
WASH
Type
WASH
Details
The reaction mixture was thoroughly washed with an aqueous potassium carbonate solution
WASH
Type
WASH
Details
washed with water, and dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was isolated
CUSTOM
Type
CUSTOM
Details
purified by silica-gel column chromatography [silica-gel: WAKO C-200, eluent: chloroform:methanol (V/V)=20:1]
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 298 mg
YIELD: CALCULATEDPERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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